

# Protocol for the Extraction of Carmichaenine E from Aconitum carmichaelii

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Compound of Interest		
Compound Name:	Carmichaenine E	
Cat. No.:	B12299845	Get Quote

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### Introduction

**Carmichaenine E** is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii Debx. This class of compounds is known for its complex chemical structures and significant, though often toxic, biological activities. The protocol detailed below is based on the successful isolation of **Carmichaenine E** and its analogs, providing a comprehensive methodology for its extraction and purification for research and drug development purposes.

### **Data Presentation**

The following table summarizes the quantitative data from the isolation of **Carmichaenine E** and co-isolated alkaloids from the roots of Aconitum carmichaelii.

Compound	Amount from 15 kg Dried Roots
Carmichaenine E	12 mg
Carmichaenine D	15 mg
14-Acetyltalatizamine	20 mg
Chasmanine	25 mg



## **Experimental Protocols**

This section provides a detailed step-by-step methodology for the extraction and purification of **Carmichaenine E**.

#### **Plant Material and Extraction**

- Plant Material: Air-dried and powdered roots of Aconitum carmichaelii Debx. (15 kg) were used as the starting material.
- Initial Extraction: The powdered roots were extracted three times with 95% ethanol at room temperature. Each extraction was performed for a duration sufficient to ensure thorough percolation of the solvent through the plant material.
- Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning:
  - The crude extract was suspended in a 2% aqueous solution of hydrochloric acid (HCl).
  - The acidic solution was then extracted with petroleum ether to remove lipophilic nonalkaloidal components.
  - The aqueous phase was basified with concentrated ammonium hydroxide (NH<sub>4</sub>OH) to a pH of 9-10.
  - The alkaline solution was subsequently extracted with chloroform (CHCl₃) to partition the alkaloids into the organic phase.
  - The chloroform extract was concentrated under reduced pressure to yield the crude alkaloid fraction (95 g).

# **Chromatographic Purification**

The crude alkaloid fraction was subjected to column chromatography over silica gel (1.5 kg, 100-200 mesh) for separation.

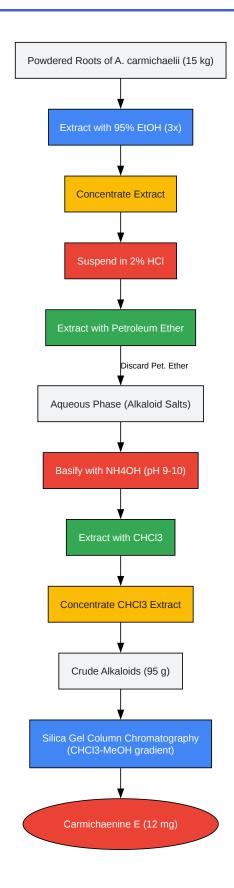


- Column Preparation: The silica gel was packed into a chromatography column using a slurry method with the initial elution solvent.
- Elution Gradient: The column was eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) with increasing polarity:
  - CHCl₃-MeOH (1:0)
  - CHCl₃-MeOH (100:1)
  - CHCl<sub>3</sub>-MeOH (50:1)
  - CHCl₃-MeOH (20:1)
  - CHCl₃-MeOH (10:1)
  - CHCl<sub>3</sub>-MeOH (5:1)
  - CHCl<sub>3</sub>-MeOH (1:1)
- Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.
- Isolation of Carmichaenine E: Carmichaenine E (12 mg) was obtained from the fraction eluted with CHCl<sub>3</sub>-MeOH (20:1).
- Further Purification: The isolated compound was further purified by recrystallization or preparative TLC if necessary to achieve high purity. The structure of **Carmichaenine E** was confirmed by spectroscopic methods including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry.

## Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction and isolation of **Carmichaenine E**.





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Caption: Workflow for **Carmichaenine E** extraction.







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